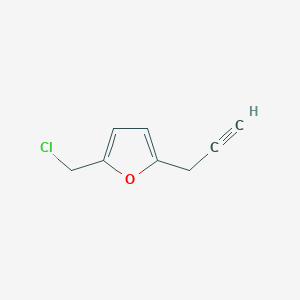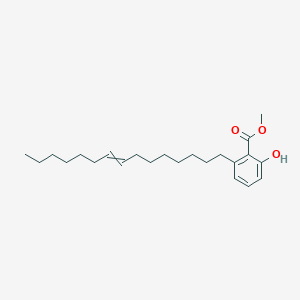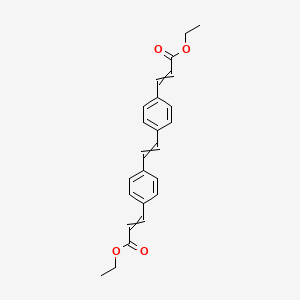
Diethyl 3,3'-(vinylenedi-4,1-phenylene)bisacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate is an organic compound with the molecular formula C22H24O4 It is a diester of acrylic acid and is characterized by the presence of a vinylene group connecting two phenylene rings, each substituted with an acrylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate typically involves the esterification of acrylic acid with the corresponding diol. One common method is the reaction of 3,3’-(vinylenedi-4,1-phenylene)diol with acrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate can undergo various chemical reactions, including:
Oxidation: The vinylene group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The acrylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the acrylate groups under mild conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: The corresponding diol.
Substitution: Substituted acrylates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: The compound is employed in the development of advanced materials, including coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of biomedical devices.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Wirkmechanismus
The mechanism of action of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate involves its interaction with molecular targets through its functional groups. The acrylate groups can undergo polymerization reactions, forming cross-linked networks that impart strength and durability to materials. The vinylene group can participate in conjugation, enhancing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 3,3’-(ethylenedi-4,1-phenylene)bisacrylate
- Diethyl 3,3’-(propylenedi-4,1-phenylene)bisacrylate
- Diethyl 3,3’-(butylenedi-4,1-phenylene)bisacrylate
Uniqueness
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate is unique due to the presence of the vinylene group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for a wide range of applications in polymer chemistry and materials science.
Eigenschaften
CAS-Nummer |
60683-03-6 |
|---|---|
Molekularformel |
C24H24O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
ethyl 3-[4-[2-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]ethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C24H24O4/c1-3-27-23(25)17-15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18-24(26)28-4-2/h5-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
KOWIGDVPOVFBLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
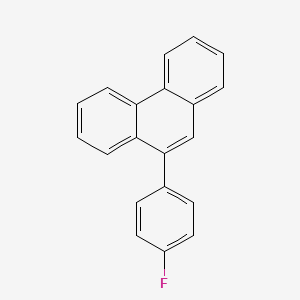

![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
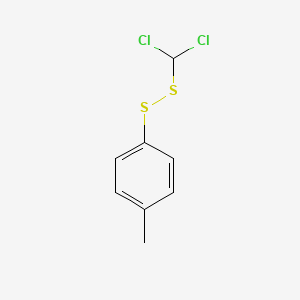


![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)

